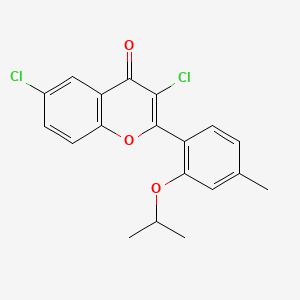

MRS1067

Description

Properties

CAS No. |

70460-45-6 |

|---|---|

Molecular Formula |

C19H16Cl2O3 |

Molecular Weight |

363.2 g/mol |

IUPAC Name |

3,6-dichloro-2-(4-methyl-2-propan-2-yloxyphenyl)chromen-4-one |

InChI |

InChI=1S/C19H16Cl2O3/c1-10(2)23-16-8-11(3)4-6-13(16)19-17(21)18(22)14-9-12(20)5-7-15(14)24-19/h4-10H,1-3H3 |

InChI Key |

PWGZOUCWGRTPSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl)OC(C)C |

Appearance |

Solid powder |

Other CAS No. |

70460-45-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,6-dichloro-2'-isopropyloxy-4'-methylflavone MRS 1067 MRS-1067 |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Profile of MRS1067: A Competitive Antagonist of the A3 Adenosine Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MRS1067, a selective antagonist of the A3 adenosine receptor (A3AR). Contrary to some initial classifications, robust scientific evidence demonstrates that this compound exerts its pharmacological effects through competitive inhibition of the A3 adenosine receptor subtype, not the A1 subtype. This document will detail its binding and functional characteristics, the experimental protocols used for its characterization, and visual representations of its mechanism and the methodologies employed in its study.

Core Mechanism of Action: Competitive Antagonism at the A3 Adenosine Receptor

This compound, chemically identified as 3,6-dichloro-2'-isopropyloxy-4'-methyl-flavone, is a potent and selective competitive antagonist of the human A3 adenosine receptor.[1] Its mechanism involves binding to the A3 receptor at the same site as the endogenous agonist, adenosine, thereby preventing receptor activation. This competitive interaction does not alter the maximal response of an agonist but shifts the agonist's concentration-response curve to the right. Studies have demonstrated this competitive behavior in radioligand binding saturation experiments, where the presence of this compound increases the apparent dissociation constant (Kd) of the A3 receptor agonist [¹²⁵I]AB-MECA without significantly affecting the maximum number of binding sites (Bmax).[1]

Functionally, this compound antagonizes the downstream signaling pathways initiated by A3 receptor activation. The A3 receptor is a Gi/o protein-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTP-γ-S) binding to G proteins.[1] this compound has been shown to counteract these agonist-induced effects, confirming its role as a functional antagonist.[1]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound at the human A3 adenosine receptor.

| Parameter | Value | Receptor Subtype | Assay Type | Reference |

| Ki | 0.56 µM | Human A3 | Radioligand Binding | [1] |

| Selectivity | ~200-fold | A3 vs. A1 | Radioligand Binding | [1] |

| Estimated Ki | ~112 µM | Human A1 | Calculated from Selectivity | [1] |

| EC50 | 6.4 µM | Human A3 | [³⁵S]GTP-γ-S Binding Assay | [1] |

Experimental Protocols

The characterization of this compound as a competitive A3 adenosine receptor antagonist has been established through a series of well-defined in vitro pharmacological assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor and to assess its selectivity against other adenosine receptor subtypes.

Objective: To measure the direct interaction of this compound with the A3 adenosine receptor.

Materials:

-

Membrane preparations from HEK-293 cells stably expressing the cloned human A3 adenosine receptor.

-

[¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radiolabeled agonist.

-

This compound at various concentrations.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the cell membranes with a fixed concentration of [¹²⁵I]AB-MECA in the absence or presence of increasing concentrations of this compound.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM NECA).

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

For saturation binding experiments to determine the mode of inhibition, a fixed concentration of this compound is co-incubated with increasing concentrations of [¹²⁵I]AB-MECA, and the resulting changes in Kd and Bmax are analyzed via Scatchard plots.[1]

[³⁵S]GTP-γ-S Binding Assays

This functional assay measures the extent of G protein activation following receptor stimulation and is used to quantify the antagonist potency of this compound.

Objective: To assess the ability of this compound to inhibit agonist-induced G protein activation.

Materials:

-

Membrane preparations from HEK-293 cells expressing the human A3 receptor.

-

[³⁵S]GTP-γ-S (a non-hydrolyzable GTP analog).

-

An A3 receptor agonist (e.g., Cl-IB-MECA or NECA).

-

This compound at various concentrations.

-

Assay Buffer containing GDP, MgCl₂, and NaCl.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Pre-incubate the cell membranes with this compound at various concentrations.

-

Add a fixed, high concentration of the A3 agonist (e.g., 10 µM NECA) to stimulate the receptors.[1]

-

Initiate the binding reaction by adding [³⁵S]GTP-γ-S.

-

Incubate for a defined period (e.g., 30 minutes at 30°C) to allow for [³⁵S]GTP-γ-S binding to activated G proteins.[1]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTP-γ-S using a scintillation counter.

-

Basal binding is measured in the absence of any agonist.

-

Plot the concentration of this compound against the inhibition of agonist-stimulated [³⁵S]GTP-γ-S binding to determine the EC50 value.[1]

Adenylate Cyclase Inhibition Assays

This functional assay measures the downstream consequence of A3 receptor activation (inhibition of cAMP production) and the ability of this compound to block this effect.

Objective: To confirm the antagonistic activity of this compound on the A3 receptor-mediated inhibition of adenylyl cyclase.

Materials:

-

Whole cells (e.g., CHO cells) expressing the human A3 receptor.

-

An A3 receptor agonist (e.g., IB-MECA).

-

Forskolin (to stimulate adenylyl cyclase and elevate basal cAMP levels).

-

This compound at various concentrations.

-

cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

Protocol:

-

Pre-incubate the cells with various concentrations of this compound.

-

Add a fixed concentration of the A3 agonist (e.g., IB-MECA) in the presence of forskolin.

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

The ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its antagonist potency (K B value).

Visualizing the Mechanism and Methodologies

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: A3 Adenosine Receptor Signaling Pathway and the Action of this compound.

Caption: Workflow for a Radioligand Binding Assay.

References

MRS1067: An In-Depth Technical Guide to its Adenosine Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine receptor subtype selectivity of MRS1067, a flavonoid derivative recognized for its potent and selective antagonist activity at the A3 adenosine receptor. This document details the quantitative binding affinities, comprehensive experimental methodologies for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation: Subtype Selectivity of this compound

This compound has been primarily characterized as a competitive antagonist of the human A3 adenosine receptor. Its selectivity has been most thoroughly documented against the A1 adenosine receptor.

| Receptor Subtype | Species | Ligand | Assay Type | Affinity (Ki) | Selectivity vs. A3 | Reference |

| A3 | Human | This compound | Radioligand Binding | 0.56 µM | - | [1] |

| A1 | Human | This compound | Radioligand Binding | >100 µM | >200-fold | [1] |

| A2A | Human | This compound | Not Available | Not Available | Not Available | |

| A2B | Human | This compound | Not Available | Not Available | Not Available |

Note: Extensive literature searches did not yield specific quantitative binding affinity data (Ki or IC50 values) for this compound at the human A2A and A2B adenosine receptors.

Adenosine Receptor Signaling Pathways

The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.

Caption: Overview of Adenosine Receptor Signaling Pathways.

Experimental Protocols

The characterization of this compound's interaction with adenosine receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

-

Cell Culture and Membrane Preparation:

-

HEK-293 or CHO cells stably transfected with the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3) are cultured under standard conditions.

-

Cells are harvested, and crude membrane fractions are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]AB-MECA for A3 receptors).

-

Varying concentrations of the test compound (this compound) or vehicle for total binding.

-

A saturating concentration of a non-radiolabeled agonist or antagonist to determine non-specific binding.

-

-

The reaction is initiated by the addition of the cell membrane preparation.

-

-

Incubation and Filtration:

-

The plates are incubated, for instance, at 25°C for 60-90 minutes to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring a downstream cellular response following receptor interaction.

This assay is used to assess the functional activity of ligands for A1, A2A, A2B, and A3 receptors by measuring their effect on the intracellular levels of cyclic adenosine monophosphate (cAMP).

Caption: Workflow for a cAMP Accumulation Assay.

Detailed Methodology:

-

Cell Culture:

-

Cells stably expressing the adenosine receptor subtype of interest are seeded into 96- or 384-well plates and cultured to a suitable confluency.

-

-

Assay Procedure:

-

The culture medium is removed, and cells are washed with assay buffer.

-

Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.

-

For antagonist testing (like this compound), cells are incubated with varying concentrations of the antagonist.

-

An agonist (e.g., NECA) is then added. For Gi-coupled receptors (A1 and A3), adenylyl cyclase is typically stimulated with forskolin to measure the agonist-induced inhibition of cAMP production.

-

The plates are incubated at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Detection:

-

The reaction is stopped, and cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Dose-response curves are generated by plotting the cAMP levels against the logarithm of the agonist or antagonist concentration.

-

For antagonists, the IC₅₀ value is determined, representing the concentration that inhibits 50% of the agonist-induced response.

-

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Detailed Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the receptor of interest are prepared as described for the radioligand binding assay.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, the following are added:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

GDP (to ensure G proteins are in an inactive state).

-

For antagonist determination, varying concentrations of this compound are added, followed by a fixed concentration of an agonist (e.g., NECA).

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

-

-

Incubation and Filtration:

-

The plates are incubated at 30°C for 30-60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

-

-

Data Analysis:

-

The amount of [³⁵S]GTPγS bound to the G proteins on the membranes is quantified by scintillation counting.

-

The antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is used to determine its potency (IC₅₀).

-

Conclusion

This compound is a well-established, potent, and highly selective competitive antagonist of the human A3 adenosine receptor, with a clear selectivity margin over the A1 receptor. While its activity at A2A and A2B receptors is not extensively documented in publicly available literature, the detailed experimental protocols provided herein offer a robust framework for the comprehensive characterization of its and other novel compounds' adenosine receptor subtype selectivity. The provided diagrams of signaling pathways and experimental workflows serve as a clear visual guide for researchers in the field of adenosine receptor pharmacology and drug development.

References

Unveiling MRS1067: A Technical Guide to a Selective Adenosine A3 Receptor Antagonist

For Immediate Release

[City, State] – [Date] – In the landscape of pharmacological research and drug development, the exploration of selective receptor antagonists holds a pivotal role in unraveling complex biological pathways and forging new therapeutic avenues. This technical guide provides an in-depth examination of MRS1067, a notable flavonoid derivative recognized for its competitive antagonism of the adenosine A3 receptor. This document is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical structure, properties, and the experimental methodologies used in its characterization.

Chemical Identity and Structure

This compound is chemically identified as 3',6-dichloro-2'-(isopropoxy)-4'-methylflavone [1]. The foundational structure of this compound is a flavone, a class of heterocyclic compounds characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone. The specific substitutions on this core structure confer its distinct pharmacological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-chloro-2-[3-chloro-2-(propan-2-yloxy)-4-methylphenyl]-4H-chromen-4-one |

| SMILES String | CC1=C(C(=C(C=C1)C2=C(OC3=CC(=C(C=C3)Cl)C(=O)C=C2)C(C)C)Cl)Cl |

| Molecular Formula | C19H16Cl2O3 |

| Molecular Weight | 379.24 g/mol |

| Chemical Class | Flavonoid |

Pharmacological Properties and Mechanism of Action

This compound functions as a competitive antagonist at the adenosine A3 receptor (A3R).[2] This receptor is a member of the G protein-coupled receptor (GPCR) family, and its activation is implicated in various physiological and pathological processes, including inflammation and cancer.[2] As a competitive antagonist, this compound binds to the A3R at the same site as the endogenous agonist, adenosine, but does not elicit a biological response. Instead, it blocks the receptor, preventing its activation by adenosine. This action inhibits the downstream signaling pathways typically initiated by A3R agonism, such as the suppression of adenylate cyclase and the activation of G proteins.[2]

Table 2: Pharmacological Data for this compound

| Parameter | Species | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human | Adenosine A3 | 1.3 µM | [1] |

Experimental Protocols

The characterization of this compound as a competitive A3R antagonist has been established through various in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the human adenosine A3 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 cells).

-

Incubation: The cell membranes are incubated with a radiolabeled A3R agonist, such as [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), in the absence or presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The inhibition of radioligand binding by this compound is analyzed using non-linear regression to determine the inhibitory constant (Ki). A competitive binding model is confirmed through Scatchard analysis.[1]

Functional Assays: Inhibition of Adenylate Cyclase

Objective: To assess the functional antagonism of this compound by measuring its effect on agonist-induced inhibition of adenylate cyclase.

Methodology:

-

Cell Culture: Cells expressing the human A3R are cultured and harvested.

-

Assay Conditions: The cells are incubated with an A3R agonist (e.g., IB-MECA) in the presence and absence of this compound.

-

cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: The ability of this compound to reverse the agonist-induced inhibition of adenylate cyclase is quantified to determine its functional antagonist potency (KB).[1]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound action at the Adenosine A3 Receptor.

Caption: Workflow for Radioligand Binding Assay of this compound.

Conclusion

This compound stands as a well-characterized competitive antagonist of the adenosine A3 receptor. Its flavonoid structure provides a scaffold for potential further medicinal chemistry optimization. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of A3R-mediated processes and the development of novel therapeutics. The continued investigation of compounds like this compound is crucial for advancing our understanding of adenosine signaling and its role in human health and disease.

References

MRS1067: A Technical Guide to its Antagonism of the Rat A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS1067, a flavonoid derivative, as a competitive antagonist of the rat A3 adenosine receptor (A3AR). While extensively characterized at the human A3AR, this document focuses on the available data and methodologies relevant to its interaction with the rat ortholog, a critical aspect for preclinical research and drug development. This guide summarizes its pharmacological properties, details relevant experimental protocols, and visualizes key signaling pathways and workflows.

Core Concepts: this compound and the Rat A3 Adenosine Receptor

This compound (3,6-dichloro-2'-isopropyloxy-4'-methylflavone) is a member of the flavonoid class of compounds that has been identified as a competitive antagonist of the A3 adenosine receptor.[1] The A3AR is a G protein-coupled receptor (GPCR) that, in rats, is known to couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. There is also evidence suggesting its potential coupling to Gq proteins, which would activate the phospholipase C (PLC) pathway.

Significant species differences exist in the pharmacology of A3AR antagonists, with many compounds, including this compound, exhibiting higher affinity for the human receptor compared to the rat counterpart. This necessitates careful consideration and species-specific characterization when translating findings from preclinical rat models to human applications.

Quantitative Data Presentation

Table 1: Binding Affinity of this compound at the Human A3 Adenosine Receptor

| Compound | Receptor | Species | Radioligand | K_i_ (μM) |

| This compound | A3 | Human | [¹²⁵I]AB-MECA | 0.56 |

Note: This data is for the human A3AR and is provided for contextual purposes. Efforts to locate a specific Ki value for this compound at the rat A3AR were unsuccessful.

Table 2: Functional Antagonism of A3 Adenosine Receptors

| Compound | Assay | Cell Line | Agonist | Species | Effect |

| This compound | Adenylate Cyclase Inhibition | CHO cells expressing cloned rat A3AR | IB-MECA | Rat | Effective antagonism |

Note: While the study reported effective antagonism, a specific IC50 value for this compound in this rat A3AR functional assay was not provided.

Table 3: Binding Affinities of Other Antagonists at the Rat A3 Adenosine Receptor

| Compound | Receptor | Species | Radioligand | K_i_ (nM) |

| DPTN | A3 | Rat | [¹²⁵I]I-AB-MECA | 8.53[2] |

| MRS1523 | A3 | Rat | [¹²⁵I]I-AB-MECA | 216[2] |

| MRS1191 | A3 | Rat | Not Specified | 1420 |

| MRS1220 | A3 | Rat | Not Specified | >10000 |

This table provides comparative data for other known A3AR antagonists at the rat receptor.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of A3 adenosine receptor antagonists are provided below. These protocols are based on established methods and can be adapted for the specific investigation of this compound at the rat A3AR.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably transfected with the rat A3 adenosine receptor cDNA.

-

Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In assay tubes, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide; [¹²⁵I]AB-MECA), and varying concentrations of the unlabeled antagonist (this compound).

-

To determine non-specific binding, a parallel set of tubes should contain the membranes, radioligand, and a high concentration of a known A3AR agonist (e.g., 10 µM NECA).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylate Cyclase Functional Assay

This functional assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase activity.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from CHO cells stably expressing the rat A3 adenosine receptor as described in the radioligand binding assay protocol.

-

-

Assay Reaction:

-

In assay tubes, pre-incubate the cell membranes with varying concentrations of the antagonist (this compound) in an assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX), and GTP.

-

Initiate the reaction by adding a fixed concentration of an A3AR agonist (e.g., IB-MECA) and forskolin (to stimulate adenylyl cyclase).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes).

-

-

cAMP Measurement:

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).

-

Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of adenylyl cyclase.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS. Antagonists are evaluated for their ability to block agonist-stimulated [³⁵S]GTPγS binding.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a suitable cell line expressing the rat A3 adenosine receptor as described previously.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, GDP (to facilitate the exchange of GTPγS for GDP on the G protein α-subunit), and varying concentrations of the antagonist (this compound).

-

Add a fixed concentration of an A3AR agonist to stimulate G protein activation. Basal binding is determined in the absence of an agonist.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.

-

Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the antagonist concentration.

-

Determine the IC50 value of the antagonist.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Rat A3 Adenosine Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Caption: Functional Assay Workflows.

References

MRS1067: A Technical Guide to its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1067 is a flavonoid derivative identified as a competitive antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation and cancer. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It includes detailed summaries of its binding affinity and functional activity, along with the experimental protocols utilized for its evaluation. Furthermore, this document presents visual representations of the A3 adenosine receptor signaling pathway and the experimental workflows employed in the characterization of this compound.

Discovery and History

The discovery of this compound emerged from a broader investigation into flavonoid derivatives as potential adenosine receptor antagonists. A study focused on the synthesis and biological activities of various flavonoid derivatives identified several compounds with affinity for A3 adenosine receptors. While the specific synthesis of this compound is not detailed in publicly available literature, it belongs to a series of flavonoid compounds systematically modified to explore their structure-activity relationships at adenosine receptors. The initial pharmacological characterization of this compound as a competitive A3 adenosine receptor antagonist was reported in a 1997 publication by Jacobson et al.[1] This foundational work established its role as a valuable tool for studying the A3 adenosine receptor.

Pharmacological Profile

This compound has been characterized through a series of in vitro assays to determine its binding affinity and functional antagonism at the human A3 adenosine receptor.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Receptor/Cell Line | Assay Type | Reference |

| Apparent KD | 3.21 ± 0.67 nM (in the absence of this compound) | Cloned human brain A3 receptors in HEK-293 cells | Saturation Radioligand Binding ([125I]AB-MECA) | [1] |

| Apparent KD | 4.21 ± 1.81 nM (in the presence of 10 µM this compound) | Cloned human brain A3 receptors in HEK-293 cells | Saturation Radioligand Binding ([125I]AB-MECA) | [1] |

| Apparent KD | 8.03 ± 3.36 nM (in the presence of 25 µM this compound) | Cloned human brain A3 receptors in HEK-293 cells | Saturation Radioligand Binding ([125I]AB-MECA) | [1] |

| Functional Antagonism | Demonstrated | HEK-293 cells expressing human A3 receptors | [35S]GTP-γ-S Binding Assay | [2] |

| Functional Antagonism | Demonstrated | Not specified | Adenylate Cyclase Inhibition Assay | [1] |

Experimental Protocols

The pharmacological characterization of this compound involved several key in vitro assays. The detailed methodologies are outlined below.

Radioligand Binding Assay (Saturation)

-

Objective: To determine the affinity and density of A3 adenosine receptors and to characterize the competitive nature of this compound.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the cloned human brain A3 adenosine receptor.

-

Radioligand: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide).

-

Procedure:

-

Membranes from HEK-293 cells expressing the human A3 receptor were prepared.

-

Saturation binding studies were conducted using increasing concentrations of [125I]AB-MECA.

-

To determine the competitive nature of this compound, saturation binding experiments were performed in the absence and presence of fixed concentrations of this compound (10 µM and 25 µM).[1]

-

Incubation was carried out at room temperature.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using a gamma counter.

-

Data were analyzed using Scatchard analysis to determine the apparent dissociation constant (KD) and the maximum number of binding sites (Bmax).

-

[35S]Guanosine 5'-O-(3-thiotriphosphate) ([35S]GTP-γ-S) Binding Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-stimulated G protein activation.

-

Cell Line: HEK-293 cells stably expressing the human brain A3 adenosine receptor.

-

Radioligand: [35S]GTP-γ-S.

-

Procedure:

-

Membranes from HEK-293 cells expressing the human A3 receptor were prepared.

-

Membranes were incubated with [35S]GTP-γ-S in the presence of an A3 receptor agonist (e.g., NECA).

-

To test for antagonism, membranes were pre-incubated with this compound before the addition of the agonist and [35S]GTP-γ-S.

-

The incubation was carried out at 30°C for 30 minutes.[2]

-

The reaction was terminated by rapid filtration.

-

The amount of [35S]GTP-γ-S bound to the G proteins was determined by scintillation counting.

-

A decrease in agonist-stimulated [35S]GTP-γ-S binding in the presence of this compound indicated antagonist activity.[2]

-

Adenylate Cyclase Functional Assay

-

Objective: To confirm the functional antagonism of this compound by measuring its ability to block agonist-induced inhibition of adenylate cyclase.

-

Principle: The A3 adenosine receptor is coupled to Gi proteins, which inhibit the activity of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist will block this effect.

-

Procedure:

-

Whole cells or cell membranes expressing the A3 adenosine receptor were used.

-

The cells/membranes were incubated with an A3 receptor agonist in the presence and absence of this compound.

-

Adenylate cyclase was stimulated with forskolin.

-

The reaction was stopped, and the amount of cAMP produced was measured using a suitable assay (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

A reversal of the agonist-induced inhibition of adenylate cyclase activity by this compound confirmed its antagonist properties.

-

Signaling Pathways and Experimental Workflows

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor, upon activation by an agonist, couples to inhibitory G proteins (Gi/Go). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As a competitive antagonist, this compound binds to the A3 receptor and prevents the agonist from binding, thereby blocking this signaling cascade.

References

MRS1067 flavonoid class and characteristics

An in-depth search has revealed no publicly available information, research, or chemical data corresponding to a flavonoid or compound designated "MRS1067." This identifier does not appear in scientific literature, chemical databases, or patent records.

It is possible that "this compound" represents an internal research code, a novel compound not yet disclosed in public forums, or a potential typographical error.

To provide a detailed technical guide as requested, further clarification is necessary. If "this compound" is an alternative designation for a known flavonoid, please provide any of the following information:

-

Alternative chemical name(s)

-

CAS Registry Number

-

Chemical structure (e.g., SMILES or IUPAC name)

-

Any relevant publication or patent numbers

Without this essential information, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Potential Therapeutic Applications of A3 Adenosine Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a promising therapeutic target for a spectrum of diseases, including cancer, inflammatory conditions, and neuropathic pain. Overexpression of A3AR has been identified in various tumor and inflammatory cells, making it a compelling target for therapeutic intervention. A3AR antagonists have shown potential in modulating key signaling pathways, thereby inhibiting cell proliferation, reducing inflammation, and alleviating pain. This technical guide provides an in-depth overview of the core therapeutic applications of A3AR antagonists, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is distinguished by its low expression in normal tissues and high expression in pathological conditions such as cancer and inflammation.[1] This differential expression pattern provides a therapeutic window for targeted therapies with a potentially favorable safety profile.

A3AR primarily couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] It can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are pivotal in cell proliferation, survival, and inflammatory responses.[3][4] This guide explores the therapeutic potential of antagonizing A3AR in oncology, inflammatory disorders, and neuropathic pain.

Therapeutic Applications

Oncology

The overexpression of A3AR in various tumor types, including prostate cancer and glioblastoma, has positioned it as a viable target for anticancer therapies.[4][5] A3AR antagonists have demonstrated the ability to inhibit cancer cell proliferation and induce cell death.

2.1.1. Prostate Cancer

Preclinical studies have shown that A3AR antagonists can effectively inhibit the growth of prostate cancer cell lines.

-

Antagonists of Interest: AR 292 and AR 357 have been investigated for their anti-tumor effects in human prostate cancer cell lines (LNCaP, DU-145, and PC3).[6]

-

Mechanism of Action: These antagonists induce cell cycle arrest and DNA damage, leading to cell death.[6] AR 292 induces G2/M phase arrest, while AR 357 leads to G1 phase arrest.[7] They have also been shown to modulate the expression of genes involved in chemoresistance and ferroptosis.[6]

2.1.2. Glioblastoma

In glioblastoma, A3AR has been implicated in promoting angiogenesis and chemoresistance.

-

Antagonist of Interest: MRS1220, a selective A3AR antagonist, has been shown to reduce the differentiation of glioblastoma stem-like cells into endothelial cells under hypoxic conditions, thereby inhibiting blood vessel formation.[8]

-

Mechanism of Action: A3AR blockade with MRS1220 prevents the hypoxia-induced increase in the expression of endothelial cell markers and vascular endothelial growth factor (VEGF) secretion.[8]

Inflammatory Diseases

A3AR is highly expressed in inflammatory cells, and its modulation has been explored for the treatment of various inflammatory conditions.[3]

2.2.1. Psoriasis

Psoriasis is a chronic autoimmune inflammatory skin disease. While A3AR agonists like Piclidenoson have been investigated in clinical trials for psoriasis, the role of antagonists is also being explored preclinically.[9][10]

-

Mechanism of Action: A3AR modulation can inhibit the proliferation of keratinocytes and reduce the production of pro-inflammatory cytokines such as IL-17 and IL-23, key mediators in the pathogenesis of psoriasis.[9][11] The specific effects of antagonists in this context are an area of ongoing research.

2.2.2. Rheumatoid Arthritis (RA)

RA is a chronic inflammatory disorder affecting the joints. A3AR is upregulated in the synovial tissue of RA patients.[2]

-

Mechanism of Action: A3AR antagonists can counteract the effects of adenosine in the inflammatory milieu. Studies have shown that A3AR modulation can inhibit the NF-κB pathway and reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lymphocytes from RA patients.[2]

2.2.3. Inflammatory Bowel Disease (IBD)

In models of colitis, A3AR modulation has been shown to have anti-inflammatory effects.

-

Mechanism of Action: A3AR antagonists can contribute to the reduction of pro-inflammatory cytokines such as TNF-α and IL-6.[12] In experimental colitis, A3AR activation has been shown to mitigate pro-inflammatory cytokine production by inhibiting the NF-κB signaling pathway in the colonic mucosa.[13][14] The precise role of antagonists in this setting is under investigation.

Neuropathic Pain

A3AR has emerged as a target for the management of chronic neuropathic pain.

-

Antagonist of Interest: MRS1523 is a selective A3AR antagonist used in preclinical models to study the role of A3AR in neuropathic pain.[15]

-

Mechanism of Action: A3AR antagonists can prevent the anti-hyperalgesic effects of A3AR agonists and certain antidepressants like amitriptyline. This is achieved by preventing the decrease in pro-inflammatory cytokines and the phosphorylation of ERK1/2 and CREB.[16]

Quantitative Data of A3AR Antagonists

The following tables summarize the available quantitative data for various A3AR antagonists from preclinical studies.

Table 1: In Vitro Efficacy of A3AR Antagonists in Cancer

| Antagonist | Cancer Type | Cell Line | Assay Type | Parameter | Value | Reference |

| AR 292 | Prostate Cancer | PC3 | Cell Viability | GI₅₀ | ~20 µM | [6] |

| AR 357 | Prostate Cancer | PC3 | Cell Viability | GI₅₀ | ~15 µM | [6] |

| MRS1220 | Glioblastoma | U87MG GSCs | Cell Differentiation | - | - | [8] |

Table 2: In Vitro Efficacy of A3AR Antagonists in Inflammatory Disease Models

| Antagonist | Disease Model | Cell Type | Assay Type | Parameter | Value | Reference |

| MRS 1523 | Psoriasis | HaCat (Keratinocytes) | Proliferation Assay | - | Counteracted agonist effect | [9] |

| MRS 1334 | Rheumatoid Arthritis | Lymphocytes | Cytokine Release | - | Counteracted agonist effect | [2] |

Table 3: In Vivo Efficacy of A3AR Antagonists in Neuropathic Pain Models

| Antagonist | Animal Model | Outcome Measure | Effect | Reference |

| MRS1523 | Chronic Constriction Injury (Rat) | Mechanical Allodynia | Blocked agonist-induced analgesia | [17] |

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the A3AR.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human A3AR.

-

Radioligand: [¹²⁵I]AB-MECA or a suitable tritiated antagonist.

-

Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 1 µM IB-MECA).

-

Test antagonist at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation fluid and counter.

Protocol:

-

Incubate the cell membranes (20-50 µg protein) with the radioligand and varying concentrations of the test antagonist in the assay buffer.

-

Incubate at 25°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

HEK293 or CHO cells stably expressing the human A3AR.

-

A3AR agonist (e.g., IB-MECA).

-

Forskolin (to stimulate adenylyl cyclase).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Test antagonist at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA).

Protocol:

-

Seed cells in a 96-well plate and grow to confluency.

-

Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of the A3AR agonist (typically EC₈₀) in the presence of forskolin and a phosphodiesterase inhibitor.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit.

-

Determine the IC₅₀ of the antagonist by plotting the reversal of agonist-induced cAMP inhibition against the antagonist concentration.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This model is used to evaluate the anti-inflammatory efficacy of A3AR antagonists in rheumatoid arthritis.

Protocol:

-

Induction of Arthritis: Immunize male Lewis or Wistar rats with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization with collagen in Incomplete Freund's Adjuvant (IFA) is given 7-10 days later.

-

Antagonist Administration: Begin administration of the A3AR antagonist (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule, typically starting before or at the onset of clinical signs of arthritis.

-

Assessment of Arthritis: Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with a plethysmometer), erythema, and joint stiffness. Assign a clinical score to each paw.

-

Outcome Measures: At the end of the study, collect blood for cytokine analysis (e.g., TNF-α, IL-6). Harvest joints for histopathological evaluation of inflammation, cartilage degradation, and bone erosion.

In Vivo Model: Paclitaxel-Induced Neuropathic Pain in Mice

This model is used to assess the efficacy of A3AR antagonists in alleviating chemotherapy-induced neuropathic pain.[18][19]

Protocol:

-

Induction of Neuropathy: Administer paclitaxel to mice (e.g., 4-8 mg/kg, intraperitoneally) on alternating days for a total of four injections.[20]

-

Antagonist Administration: Administer the A3AR antagonist at a specified dose and route, either prophylactically (before and during paclitaxel treatment) or therapeutically (after the development of neuropathic pain).

-

Behavioral Testing: Assess pain behaviors at baseline and at multiple time points after paclitaxel administration.

-

Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a thermal stimulus (e.g., radiant heat).

-

-

Outcome Measures: Evaluate the ability of the antagonist to reverse or prevent the paclitaxel-induced decrease in paw withdrawal threshold or latency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by A3AR antagonists and a general workflow for their preclinical evaluation.

Caption: A3AR Signaling Pathways Modulated by Antagonists.

Caption: Preclinical Evaluation Workflow for A3AR Antagonists.

Conclusion

A3AR antagonists represent a promising class of therapeutic agents with potential applications in oncology, inflammatory diseases, and neuropathic pain. Their mechanism of action, centered on the modulation of key signaling pathways such as MAPK and NF-κB, provides a strong rationale for their development. The preclinical data, although still emerging for some indications, are encouraging. Further research, including comprehensive in vivo studies and well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of A3AR antagonists. The detailed methodologies and workflows presented in this guide offer a framework for the continued investigation and development of this exciting class of compounds.

References

- 1. canfite.com [canfite.com]

- 2. A2A and A3 adenosine receptor expression in rheumatoid arthritis: upregulation, inverse correlation with disease activity score and suppression of inflammatory cytokine and metalloproteinase release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A3 receptor antagonists as anti‐tumor treatment in human prostate cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BEHAVIORAL ANALYSIS OF MOTIVATED-BEHAVIOR-DEFICITS IN PACLITAXEL-INDUCED NEUROPATHY MODEL MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. canfite.com [canfite.com]

- 11. Inhibition of IL-17 and IL-23 in Human Keratinocytes by the A3 Adenosine Receptor Agonist Piclidenoson - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Discovery and Optimization of Highly Potent and Selective AT2R Antagonists to Relieve Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of adenosine A3 receptor inhibits inflammatory cytokine production in colonic mucosa of patients with ulcerative colitis by down-regulating the nuclear factor-kappa B signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electroacupuncture Relieves Neuropathic Pain via Adenosine 3 Receptor Activation in the Spinal Cord Dorsal Horn of Mice [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A3 adenosine receptor agonist prevents the development of paclitaxel-induced neuropathic pain by modulating spinal glial-restricted redox-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Paclitaxel-Induced Neuropathic Pain Model | Aragen [aragen.com]

- 20. researchgate.net [researchgate.net]

Unveiling the Off-Target Profile of MRS1067: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1067, a flavonoid derivative, has been identified as a competitive antagonist of the adenosine A3 receptor (A3R). While showing preferential binding to the A3R, a comprehensive understanding of its interactions with other adenosine receptor subtypes is critical for a thorough assessment of its therapeutic potential and potential side effects. This technical guide provides an in-depth analysis of the off-target effects of this compound, presenting quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Finding: Off-Target Binding of this compound

This compound exhibits a notable off-target affinity for the adenosine A1 receptor. It is approximately 200-fold more selective for the human A3 receptor compared to the human A1 receptor.[1][2] This indicates that while this compound primarily acts on the A3 receptor, it can also modulate A1 receptor activity, particularly at higher concentrations.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the binding affinity of this compound for the human adenosine A3 and A1 receptors. Data for A2A and A2B receptors is not currently available in the reviewed literature.

| Receptor Subtype | Ligand | Ki (nM) | Selectivity (fold vs. A3) |

| Human Adenosine A3 | This compound | 560 | 1 |

| Human Adenosine A1 | This compound | ~112,000* | ~200 |

*Ki for the human A1 receptor is estimated based on the reported 200-fold selectivity versus the human A3 receptor.

Experimental Protocols

The binding affinity of this compound for adenosine receptors was determined using competitive radioligand binding assays. Below are the detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Human Adenosine A3 Receptor

-

Cell Line and Membrane Preparation: Membranes were prepared from HEK-293 cells stably expressing the cloned human brain A3 adenosine receptor.

-

Radioligand: [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), a high-affinity A3 receptor agonist.

-

Assay Principle: The assay measures the ability of this compound to compete with the radioligand for binding to the A3 receptor.

-

Incubation: Membranes were incubated with the radioligand in the absence or presence of increasing concentrations of this compound.

-

Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Radioligand Binding Assay for Human Adenosine A1 Receptor

While the specific experimental details for determining the A1 receptor affinity of this compound were not fully detailed in the reviewed literature, a general protocol for this type of assay is as follows:

-

Cell Line and Membrane Preparation: Membranes would be prepared from a cell line stably expressing the human A1 adenosine receptor (e.g., CHO or HEK-293 cells).

-

Radioligand: A selective A1 receptor radioligand, such as [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), would be used.

-

Assay Principle: Similar to the A3 receptor assay, this would be a competitive binding assay.

-

Incubation and Filtration: The incubation and filtration steps would be analogous to the A3 receptor binding assay.

-

Data Analysis: The Ki value would be calculated from the IC50 value.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the context of this compound's activity, the following diagrams illustrate the canonical signaling pathway of its primary target and the workflow of the binding assays.

References

- 1. Interactions of flavones and other phytochemicals with adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoid Derivatives as Adenosine Receptor Antagonists: A Comparison of the Hypothetical Receptor Binding Site Based on a Comparative Molecular Field Analysis Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unraveling the Cellular Impact of MRS1067: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental protocols and cellular effects of MRS1067, a compound of interest in cell culture applications. The following sections detail the methodologies for key experiments, summarize quantitative data, and illustrate the underlying signaling pathways.

Quantitative Data Summary

The effects of this compound on cell viability and proliferation have been evaluated across various cell lines. The following table summarizes the key quantitative data obtained from these studies.

| Cell Line | Assay | Endpoint | Concentration/Time | Result | Reference |

| Breast Cancer (MCF-7, T47D) | Viability Assay | % Viability Reduction | 500 µg/mL (extracts) | 75-80% reduction | [1] |

| Prostate Cancer (C2G) | Synergy Assay (with Docetaxel) | Synergy | Pre-treatment with MSeC | Highly synergistic antitumor activity | [2] |

| Mouse Mammary Tumor (4T1) | MTT Assay | IC50 | 5 to 200 µM (Verbascoside) | 117 µM | [3] |

| Burkitt's Lymphoma (Ramos) | Cell Survival Assay | Anti-proliferative and pro-apoptotic activity | Not specified | Significant | [4] |

Experimental Protocols

Detailed methodologies for critical experiments are provided below to ensure reproducibility and accurate interpretation of results.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from a study on the anti-proliferative effects of a compound on 4T1 mouse mammary tumor cells.[3]

Objective: To determine the concentration at which this compound inhibits cell growth by 50% (IC50).

Materials:

-

Target cells (e.g., 4T1 cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a method used to confirm apoptosis-inducing effects.[3]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Signaling Pathways

The mechanism of action of this compound appears to involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

TNF Signaling Pathway

The Tumor Necrosis Factor (TNF) signaling pathway is a critical regulator of inflammation and apoptosis.[5] Disregulation of this pathway is often observed in cancer.

Caption: TNF Signaling Pathway leading to NF-κB activation.

Experimental Workflow: Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing the effect of this compound on cell viability.

Caption: Workflow for MTT-based cell viability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of methylselenocysteine and docetaxel synergistic activity in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cytotoxicity and apoptotic effects of verbascoside on breast cancer 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of Resveratrol on Cell Viability in the Burkitt’s Lymphoma Cell Line Ramos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Dissolving P2Y1 Receptor Antagonists for In Vivo Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of P2Y1 receptor antagonists, with a specific focus on MRS2179, a widely used selective antagonist for this receptor. The information provided is intended to guide researchers in preparing these compounds for in vivo studies.

Note: The initial request specified "MRS1067." However, extensive database searches suggest this may be a typographical error, as MRS2179 is a well-characterized P2Y1 antagonist with available in vivo data. This document will proceed under the assumption that MRS2179 is the compound of interest.

Chemical Properties and Solubility

MRS2179 is a potent and selective antagonist of the P2Y1 receptor. It is commercially available, typically as a tetrasodium salt or ammonium salt hydrate. The solubility of MRS2179 is a critical factor for its use in in vivo studies, as it dictates the achievable concentration in a dosing solution.

| Compound Name | Salt Form | Molecular Weight ( g/mol ) | Solubility | Reference |

| MRS2179 | Tetrasodium salt | 513.16 | Soluble to 50 mM in water | [1] |

| MRS2179 | Ammonium salt hydrate | 460.27 | Soluble in water to 100 mM |

Experimental Protocol: Preparation of MRS2179 for In Vivo Administration

This protocol outlines the steps for preparing a sterile solution of MRS2179 suitable for intravenous administration in animal models.

Materials:

-

MRS2179 (tetrasodium salt or ammonium salt hydrate)

-

Sterile, pyrogen-free water for injection (WFI) or sterile 0.9% saline

-

Sterile vials

-

Sterile syringe filters (0.22 µm)

-

Vortex mixer

-

Analytical balance

-

Laminar flow hood or sterile workspace

Procedure:

-

Calculate the required amount of MRS2179: Based on the desired dosing concentration and the total volume needed for the study, calculate the mass of MRS2179 required.

-

Weigh the compound: In a sterile environment, accurately weigh the calculated amount of MRS2179 powder using an analytical balance.

-

Dissolution:

-

Transfer the weighed MRS2179 powder to a sterile vial.

-

Add the required volume of sterile WFI or 0.9% saline to the vial.

-

Vortex the vial thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a final sterile vial. This step removes any potential microbial contamination.

-

-

Storage: Store the final sterile solution at -20°C for long-term storage. For short-term use, the solution can be stored at 2-8°C. Avoid repeated freeze-thaw cycles.

In Vivo Administration:

One study has reported the successful intravenous injection of MRS2179 in rats and mice, which resulted in the inhibition of ADP-induced platelet aggregation.[2] The exact vehicle used for the in vivo injection was not specified, but a sterile saline solution is a common and appropriate choice for intravenous administration of water-soluble compounds.

Experimental Workflow

The following diagram illustrates the general workflow for preparing a P2Y1 antagonist solution for in vivo studies.

Caption: Workflow for preparing MRS2179 for in vivo studies.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq protein-coupled receptor. Its activation by ADP initiates a signaling cascade that leads to platelet aggregation. Antagonists like MRS2179 block this pathway.

Caption: Simplified P2Y1 receptor signaling pathway.

References

Application Notes and Protocols for A2B Adenosine Receptor Antagonists in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Note: Extensive literature searches did not yield specific in vivo dosage and administration protocols for the A2B adenosine receptor antagonist MRS1067 in rodent models. Therefore, these application notes and protocols are based on a representative and potent xanthine-based A2B antagonist, PSB-603 , to provide a practical framework for researchers. Investigators should always perform dose-response studies to determine the optimal dosage for their specific experimental conditions and animal models.

Introduction

The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is activated by adenosine. Under physiological conditions, adenosine levels are low; however, in pathological states such as inflammation, hypoxia, and cancer, extracellular adenosine concentrations rise significantly, leading to the activation of the low-affinity A2BAR. This activation has been implicated in a variety of cellular processes, including vasodilation, inflammation, and cell proliferation. Consequently, A2BAR antagonists are being investigated as potential therapeutic agents for a range of disorders, including chronic inflammatory diseases, metabolic disorders, and cancer.

These application notes provide a summary of the available data on the use of a representative A2BAR antagonist, PSB-603, in a mouse model of diet-induced obesity. The provided protocols and data tables are intended to serve as a guide for researchers planning in vivo studies with A2BAR antagonists.

Quantitative Data Summary

The following table summarizes the dosage and administration details for the A2B antagonist PSB-603 in a study investigating its effects on obesity and metabolic disorders in mice.[1]

| Compound | Animal Model | Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings |

| PSB-603 | C57BL/6J mice with diet-induced obesity | 5 mg/kg or 2 x 5 mg/kg daily | Intraperitoneal (i.p.) | 1% Tween 80 in saline | 14 days | Significantly reduced body weight in obese mice.[1] |

Experimental Protocols

This section provides a detailed methodology for an in vivo study using the A2B antagonist PSB-603 in a diet-induced obesity mouse model, based on a published study.[1]

Materials and Reagents

-

A2B Antagonist: PSB-603

-

Vehicle: 1% Tween 80 in sterile saline (0.9% NaCl)

-

Animals: Male C57BL/6J mice

-

Diet: High-fat diet (HFD) and standard chow

-

Syringes and needles for intraperitoneal injection

-

Animal balance

-

Equipment for blood collection and analysis (e.g., glucose meter, centrifuge)

Animal Model and Experimental Design

-

Acclimatization: Upon arrival, house the mice in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week to allow for acclimatization.

-

Induction of Obesity: Divide the animals into two main groups: a control group receiving standard chow and an experimental group receiving a high-fat diet (HFD) to induce obesity. Monitor the body weight of the animals regularly. The HFD is typically administered for 12-14 weeks.

-

Treatment Groups: After the induction of obesity, divide the HFD-fed mice into treatment and vehicle control groups. A lean control group on a standard diet should also be included.

-

Vehicle Group: HFD-fed mice receiving daily intraperitoneal injections of the vehicle (1% Tween 80 in saline).

-

PSB-603 Group: HFD-fed mice receiving daily intraperitoneal injections of PSB-603 (e.g., 5 mg/kg).

-

-

Drug Preparation and Administration:

-

Prepare a stock solution of PSB-603.

-

On each day of the experiment, suspend the required amount of PSB-603 in 1% Tween 80 in sterile saline to achieve the desired final concentration for injection. Ensure the solution is well-mixed before each injection.

-

Administer the PSB-603 suspension or vehicle via intraperitoneal injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg body weight).

-

In Vivo Efficacy Evaluation

-

Body Weight Monitoring: Record the body weight of each animal daily or every other day throughout the treatment period.

-

Food and Water Intake: Measure food and water consumption to assess any effects of the treatment on appetite.

-

Metabolic Assessments: At the end of the treatment period, perform relevant metabolic tests, such as:

-

Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) intraperitoneally and measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

-

Insulin Tolerance Test (ITT): After a short fast, administer insulin (e.g., 0.75 U/kg) intraperitoneally and measure blood glucose levels at various time points.

-

-

Terminal Procedures:

-

At the end of the study, euthanize the animals according to approved protocols.

-

Collect blood samples for analysis of plasma parameters such as insulin, triglycerides, and cholesterol.

-

Harvest tissues of interest (e.g., liver, adipose tissue) for further analysis (e.g., histology, gene expression).

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the A2B adenosine receptor signaling pathway and a typical experimental workflow for evaluating an A2B antagonist in vivo.

Caption: A2B Adenosine Receptor Signaling Pathway.

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols for Utilizing MRS1067 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of MRS1067 and other P2Y13 receptor antagonists in radioligand binding assays. The protocols outlined below are designed to guide researchers in characterizing the binding affinity of novel compounds targeting the P2Y13 receptor, a G protein-coupled receptor involved in various physiological processes.

Introduction to the P2Y13 Receptor and this compound

The P2Y13 receptor is a member of the P2Y family of purinergic receptors, activated by adenosine diphosphate (ADP).[1] It is coupled to the Gi protein, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] The P2Y13 receptor is expressed in various tissues, including the spleen, liver, brain, and pancreas, and plays a role in cholesterol metabolism, bone homeostasis, and neuronal function.[1][4] Given its therapeutic potential, the identification and characterization of selective P2Y13 receptor antagonists are of significant interest.

While specific radioligand binding assay data for this compound is not extensively available in the public domain, this document provides a comprehensive protocol that can be adapted for its characterization, alongside data for other known P2Y13 antagonists like MRS2211.

P2Y13 Receptor Signaling Pathway

The activation of the P2Y13 receptor by its endogenous ligand ADP initiates a signaling cascade through the Gi protein subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. Downstream effects of this pathway are cell-type specific and can influence a variety of cellular functions.

Experimental Protocols

Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor.[5][6] The following protocols describe saturation and competition binding assays, which are essential for characterizing the binding properties of the radioligand and unlabeled test compounds like this compound, respectively.

Experimental Workflow for Radioligand Binding Assay

The general workflow for a filtration-based radioligand binding assay involves the incubation of a receptor source with a radioligand, followed by the separation of bound and free radioligand and subsequent quantification of radioactivity.

Materials and Reagents

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human P2Y13 receptor (e.g., 1321N1 astrocytoma cells or CHO-K1 cells).[2][3]

-

Radioligand: [33P]2-methylthio-ADP ([33P]2MeSADP) is a suitable radioligand for P2Y13 receptor binding assays.[3]

-

Test Compound (Unlabeled): this compound or other P2Y13 receptor antagonists.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known P2Y13 agonist or antagonist (e.g., 10 µM ADPβS or ARC69931MX).

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

-

Scintillation Cocktail and Counter.

Protocol 1: Saturation Binding Assay